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molecular formula C12H12O4 B8457704 Propan-2-yl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate CAS No. 207559-03-3

Propan-2-yl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate

Cat. No. B8457704
M. Wt: 220.22 g/mol
InChI Key: MFIGVHWSIDOXJO-UHFFFAOYSA-N
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Patent
US06229026B1

Procedure details

Method B): 5-Ethoxycarbonylphthalid (52 g, 0.25 mole) is suspended in 2-propanol (1000 mL). Ti(iPro)4 (38 g, 0.14 mole) is added and the mixture is refluxed for 3 hours. The reaction mixture is cooled to 0° C. and the crystals are filtered off and washed with cold 2-propanol (70 mL). Yield: 47 g, 85%. DSC onset 144° C.
Quantity
52 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti(iPro)4
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:11](=[O:12])[O:10][CH2:9]2)=[O:5])[CH3:2].[CH3:16]C(O)C>>[CH3:2][CH:1]([O:3][C:4]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:11](=[O:12])[O:10][CH2:9]2)=[O:5])[CH3:16]

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=C2COC(=O)C2=CC1
Step Two
Name
Ti(iPro)4
Quantity
38 g
Type
reactant
Smiles
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off
WASH
Type
WASH
Details
washed with cold 2-propanol (70 mL)
CUSTOM
Type
CUSTOM
Details
DSC onset 144° C.

Outcomes

Product
Name
Type
Smiles
CC(C)OC(=O)C=1C=C2COC(=O)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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